4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline
Description
4-[2-(2-Iodophenyl)ethenyl]-N,N-dimethylaniline is a stilbene derivative featuring an electron-donating N,N-dimethylaniline group and an electron-withdrawing 2-iodophenyl substituent linked via an ethenyl bridge.
Properties
CAS No. |
390748-42-2 |
|---|---|
Molecular Formula |
C16H16IN |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16IN/c1-18(2)15-11-8-13(9-12-15)7-10-14-5-3-4-6-16(14)17/h3-12H,1-2H3 |
InChI Key |
TWQVYDJRJAQSME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline generally involves the formation of a vinyl linkage between a 2-iodophenyl moiety and an N,N-dimethylaniline derivative. The key steps include:
- Preparation of 2-iodoaniline or its N,N-dimethylated derivatives.
- Formation of vinyl-substituted intermediates via coupling or condensation reactions.
- Introduction of the iodo substituent on the phenyl ring at the ortho-position relative to the ethenyl linkage.
Synthesis of N,N-Dimethyl-2-iodoaniline Precursors
A crucial precursor for the target compound is N,N-dimethyl-2-iodoaniline or its derivatives. According to research findings, these precursors can be synthesized via methylation of 2-iodoaniline derivatives:
- For example, 3-amino-2-iodobenzyl alcohol can be methylated using potassium carbonate and methyl iodide in acetonitrile at 50 °C for 24 hours to yield 3-(dimethylamino)-2-iodobenzyl alcohol with 80% yield.
- Subsequent transformations include reduction of nitriles to amines using borane-tetrahydrofuran complexes and reductive amination with formaldehyde and sodium cyanoborohydride to afford N,N-dimethylated amines.
Formation of the Vinyl Linkage (Ethenyl Bridge)
The vinyl linkage between the 2-iodophenyl group and the N,N-dimethylaniline moiety can be constructed via Wittig-type or Heck coupling reactions:
- Heck Coupling : The reaction of 2-iodoaniline derivatives with styrenes or vinyl derivatives in the presence of palladium catalysts can form the ethenyl bridge. However, the use of palladium catalysts may be avoided in some methods to reduce toxicity and cost.
- Aromatic Nucleophilic Substitution and Sandmeyer Reaction : An alternative approach involves preparing (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediates via nucleophilic aromatic substitution of 1-fluoro-2-iodobenzene with 2,4-dimethylbenzenethiol in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (~140 °C). The sulfane intermediate can then be transformed into the vinyl-substituted product through subsequent reactions.
Key Reaction Conditions and Catalysts
Representative Synthetic Scheme Summary
| Step | Starting Material | Reaction Type | Product/Intermediate |
|---|---|---|---|
| 1 | 3-amino-2-iodobenzyl alcohol | Methylation | 3-(Dimethylamino)-2-iodobenzyl alcohol |
| 2 | 3-(Dimethylamino)-2-iodobenzyl alcohol | Nitrile formation, reduction | 2-[3-(Dimethylamino)-2-iodophenyl]ethylamine |
| 3 | 2-[3-(Dimethylamino)-2-iodophenyl]ethylamine | Reductive amination | 3-[2-(Dimethylamino)ethyl]-2-iodo-N,N-dimethylaniline |
| 4 | 1-Fluoro-2-iodobenzene + 2,4-dimethylbenzenethiol | Aromatic nucleophilic substitution | (2,4-Dimethylphenyl)(2-iodophenyl)sulfane |
| 5 | Sulfane intermediate + piperazine | Copper-catalyzed coupling | Vortioxetine or related vinyl-substituted amine |
Research Findings and Discussion
- The use of copper catalysts (e.g., copper(I) iodide) in polar solvents such as DMSO or DMF is favored for coupling reactions due to lower toxicity and cost compared to palladium catalysts.
- The Sandmeyer reaction is effectively employed to introduce the iodine substituent on aromatic rings under mild conditions (0–25 °C) using sodium nitrite and acidic media, enabling the synthesis of key iodinated intermediates.
- Methylation steps using methyl iodide and potassium carbonate in acetonitrile provide high yields of N,N-dimethylated amines, which are essential for the target compound’s structure.
- The reductive amination with formaldehyde and sodium cyanoborohydride is a reliable method to introduce N,N-dimethyl groups on amines, facilitating the preparation of the final amine-substituted vinyl compound.
- Alternative synthetic routes avoid the use of toxic palladium catalysts by employing copper catalysis and nucleophilic aromatic substitution, which are more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as azides or nitriles, into the phenyl ring.
Scientific Research Applications
Scientific Research Applications
- Organic Chemistry: 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline serves as a building block in organic synthesis.
Related Compounds Research
N,N-dimethyl-2-iodoanilines, compounds related to 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline, have been explored for their reactivity with Pd2(dba)3, a palladium catalyst . These compounds, bearing different chelating arms at the 3-position, have shown potential in forming diverse chemical structures .
One specific example from the study details the synthesis of [3-(Dimethylamino)-2-iodophenyl]acetonitrile, which involves reacting 3-(dimethylamino)-2-iodobenzyl chloride with NaCN in DMSO :
- A mixture of 3-(dimethylamino)-2-iodobenzyl chloride (425 mg, 1.44 mmol) and NaCN (78 mg) in DMSO is stirred at 80°C overnight .
- The mixture is diluted with Et2O and washed with brine .
- The organic layer is dried and concentrated .
- The residue is purified by chromatography (SiO2, CH2Cl2) to yield [3-(dimethylamino)-2-iodophenyl]acetonitrile (250 mg, 61%) .
Another related compound, 3-[2-(Dimethylamino)ethyl]-2-iodo-N,N-dimethylaniline, can be synthesized as follows :
- To a solution of 2-[3-(dimethylamino)-2-iodophenyl]ethylamine (255 mg, 0.87 mmol) in acetonitrile (5 mL) are added a 37% aqueous solution of formaldehyde (1.43 mL), NaBH3CN (273 mg, 4.35 mmol), and acetic acid (0.22 mL, 3.92 mmol) .
- The mixture is stirred at room temperature for 2 h, then acetic acid (0.22 mL, 3.92 mmol) is added, and the stirring is maintained for 30 min .
- The reaction mixture is diluted with dichloromethane and water .
Mechanism of Action
The mechanism of action of 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The iodine atom and the ethenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ in substituent type, position, and electronic effects:
Key Observations :
- Iodine Position : The 2-iodophenyl group in the target compound introduces ortho steric effects, unlike para-substituted analogs like p-I-stilbene.
- Halogen Effects : Iodine’s large atomic radius and polarizability enhance van der Waals interactions and halogen bonding compared to Cl or OCH₃ substituents.
- Electronic Modulation: Electron-withdrawing groups (e.g., NO₂ in ) redshift absorption spectra, whereas electron-donating groups (e.g., NMe₂) enhance intramolecular charge transfer (ICT).
Photophysical and Electronic Properties
While direct data on the target compound are sparse, insights can be inferred from analogs:
- Absorption and Emission : Quadrupolar analogs like DAQP and QP () exhibit absorption maxima between 350–450 nm, influenced by substituent electronic effects. The iodine substituent may redshift absorption due to its electron-withdrawing nature and heavy atom effect.
- Fluorescence Quenching: Iodine’s heavy atom effect likely reduces fluorescence quantum yield compared to non-halogenated analogs (e.g., BTDB in , which shows strong ICT-based emission).
- Solvatochromism : Push-pull derivatives often exhibit solvent-dependent emission shifts. For example, MIX () shows pH-dependent spectral changes due to protonation of the pyridine core.
Biological Activity
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline is a compound of interest due to its unique structural features, which contribute to its notable biological activities. This article explores the biological activity of this compound, highlighting its potential applications in cancer therapy, antimicrobial properties, and other therapeutic areas.
Structural Characteristics
The compound features an iodine atom attached to a phenyl group, which enhances its electrophilic properties and may influence its interaction with biological targets. The dimethylaniline moiety provides additional steric and electronic effects that can modulate the compound's biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
- Case Study : A derivative of this compound demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can lead to improved therapeutic efficacy .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting bacterial growth can be attributed to its ability to disrupt cellular membranes or interfere with metabolic processes.
- Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline | Staphylococcus aureus | 32 µg/mL |
| Similar Compound A | Escherichia coli | 16 µg/mL |
| Similar Compound B | Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline is likely mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at specific checkpoints.
- Antioxidant Activity : Potential to scavenge free radicals, thus protecting cells from oxidative stress.
Research Findings
- Cytotoxicity Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antibacterial Testing : The compound has been tested against various bacterial strains, showing significant inhibition at low concentrations, indicating its potential as an antibacterial agent .
- Molecular Docking Studies : Computational studies suggest that 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline binds effectively to target proteins involved in cancer progression, supporting its role as a lead compound for further development .
Q & A
Q. What environmental and safety protocols are critical when handling this iodinated compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
